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Compound of Interest

Compound Name:
Propanenitrile, 3-[(2-

hydroxyethyl)phenylamino]-

Cat. No.: B1582679 Get Quote

An In-depth Technical Guide to the Solubility Profile of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]-

Introduction
Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is an organic molecule featuring a nitrile

group, a secondary aromatic amine, and a primary alcohol. Its chemical structure suggests a

degree of polarity, which will be a key determinant of its solubility in various media.

Understanding the solubility profile of this compound is a critical first step in many research and

development applications, including but not limited to, reaction chemistry, formulation

development, and toxicological studies. This guide provides a comprehensive overview of the

predicted solubility of Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-, and outlines a

systematic approach to its experimental determination.

Physicochemical Properties
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Property Value Source

Molecular Formula C₁₁H₁₄N₂O PubChem

Molecular Weight 190.24 g/mol PubChem

Appearance Not specified -

Melting Point Not specified -

Boiling Point Not specified -

pKa (predicted) Amine: ~4-5, Alcohol: ~16-18 -

Note: Experimental data for this specific molecule is limited. pKa values are estimated based

on similar chemical structures.

Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The presence

of both polar (hydroxyl, nitrile, amino) and non-polar (phenyl ring, ethyl backbone) groups in

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- suggests it will exhibit a nuanced solubility

profile.

Polar Solvents: The hydroxyl (-OH) and amino (-NH) groups are capable of hydrogen

bonding, which should confer some solubility in polar protic solvents like water, ethanol, and

methanol. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor.

Non-Polar Solvents: The phenyl ring provides a significant non-polar character, suggesting

potential solubility in aromatic solvents like toluene and benzene, as well as some

chlorinated solvents.

Aqueous Solubility: The aqueous solubility is expected to be pH-dependent due to the basic

nature of the secondary amine. At pH values below its pKa, the amine will be protonated,

forming a cation which should be significantly more water-soluble.

Table 1: Predicted Solubility in Common Solvents
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Solvent Type Predicted Solubility Rationale

Water Polar Protic
Low to Moderate (pH-

dependent)

Presence of H-bond

donors/acceptors, but

offset by non-polar

phenyl ring.

Ethanol Polar Protic Soluble

Good balance of

polarity and non-polar

character.

Methanol Polar Protic Soluble Similar to ethanol.

Acetone Polar Aprotic Soluble

Can accept H-bonds

and has moderate

polarity.

Dichloromethane Chlorinated Soluble

Effective at dissolving

moderately polar

organic compounds.

Toluene Aromatic Moderately Soluble

Phenyl ring interacts

favorably with the

aromatic solvent.

Hexane Non-polar
Sparingly Soluble to

Insoluble

The polar functional

groups will limit

solubility in highly

non-polar solvents.

Experimental Determination of Solubility
A systematic approach is required to experimentally determine the solubility profile. The

following workflow is recommended.

Workflow for Solubility Determination
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Compound Synthesis & Purification

Solvent Selection & Preparation

Analytical Method Development (e.g., HPLC)

Concentration Measurement

Validated Method

Shake-Flask Method at Controlled Temperature

Equilibration (e.g., 24-72h)

Sample Collection & Filtration

Data Analysis & Solubility Calculation

Repeat for all Solvents and Conditions

Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Protocol 1: Shake-Flask Method for Thermodynamic
Solubility
This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of Propanenitrile, 3-[(2-
hydroxyethyl)phenylamino]- in a given solvent at a specific temperature.

Materials:

Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- (solid, pure form)

Selected solvents (e.g., water, ethanol, etc.)

Scintillation vials or other suitable sealed containers

Orbital shaker with temperature control

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Calibrated analytical balance
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HPLC or UV-Vis spectrophotometer

Procedure:

Preparation: Add an excess amount of the solid compound to a vial. The excess should be

visually apparent after equilibration.

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature

(e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

Phase Separation: Allow the vials to stand undisturbed for a period to let the undissolved

solid settle. Centrifugation may be used to facilitate this.

Sampling: Carefully withdraw a sample from the supernatant.

Filtration: Immediately filter the sample using a syringe filter to remove any remaining solid

particles.

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the

linear range of the analytical method.

Quantification: Analyze the concentration of the diluted sample using a pre-validated

analytical method (e.g., HPLC-UV).

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Protocol 2: pH-Dependent Aqueous Solubility
Objective: To determine the solubility of the compound in aqueous solutions at different pH

values.

Materials:

Same as Protocol 1

Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)
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Procedure:

Follow the shake-flask method described in Protocol 1.

Instead of pure water, use the prepared aqueous buffers as the solvents.

After equilibration, measure the final pH of the saturated solution to ensure the buffer

capacity was sufficient.

Plot the measured solubility as a function of the final pH.

Factors Influencing Solubility
pH
The secondary amine in Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is a weak base.

Its protonation state, and therefore its solubility in aqueous media, is highly dependent on pH.

Acidic pH (pH < pKa): The amine group will be protonated (-NH₂⁺-), forming a salt. This

charged species will have significantly higher solubility in water due to favorable ion-dipole

interactions.

Neutral/Basic pH (pH > pKa): The amine will be in its neutral, free base form. The solubility

will be lower and dominated by the overall polarity of the molecule.

The relationship can be visualized as follows:
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Effect of pH on Aqueous Solubility
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Caption: Relationship between pH and the solubility of an amine-containing compound.

Temperature
The effect of temperature on solubility depends on the enthalpy of solution. For most solid

solutes, the dissolution process is endothermic, meaning solubility increases with temperature.

However, this must be determined experimentally. To assess the temperature effect, the shake-

flask method (Protocol 1) can be repeated at various temperatures (e.g., 4 °C, 25 °C, 37 °C).

Conclusion
While specific experimental data for Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]- is not

readily available in the public domain, a comprehensive solubility profile can be predicted

based on its chemical structure and established principles of physical chemistry. The presence

of both polar, hydrogen-bonding groups and a non-polar aromatic ring suggests a versatile

solubility in a range of organic solvents, with a pH-dependent solubility in aqueous media. The

experimental protocols outlined in this guide provide a robust framework for researchers and

drug development professionals to determine the precise solubility characteristics of this

compound, which is essential for its effective application.
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To cite this document: BenchChem. ["Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-"
solubility profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582679#propanenitrile-3-2-hydroxyethyl-
phenylamino-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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